molecular formula C18H16ClN3S B5152086 5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride

5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No. B5152086
M. Wt: 341.9 g/mol
InChI Key: RERNRWJQEZBUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride, also known as DNT, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment. DNT is a kinase inhibitor, meaning that it blocks the activity of certain enzymes in the body that are involved in cell signaling pathways.

Mechanism of Action

5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride works by inhibiting the activity of certain kinases, including JAK2 and FLT3, which are involved in cell signaling pathways that promote cell growth and survival. By blocking these pathways, 5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been found to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). Additionally, 5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been found to have anti-inflammatory effects, which may contribute to its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride as a research tool is its specificity for certain kinases, which allows for more targeted inhibition of specific signaling pathways. However, one limitation is that 5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride may have off-target effects on other kinases, which could complicate data interpretation.

Future Directions

There are several potential future directions for research on 5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride, including:
1. Further investigation of its potential use in cancer treatment, including in combination with other therapies.
2. Development of more specific and potent kinase inhibitors based on the structure of 5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride.
3. Investigation of the role of 5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride in other diseases and conditions, such as inflammation and autoimmune disorders.
4. Exploration of the potential use of 5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride in drug delivery, due to its ability to inhibit angiogenesis.
5. Investigation of the potential use of 5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride in combination with immunotherapy, due to its anti-inflammatory effects.
In conclusion, 5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a synthetic compound with potential applications in cancer treatment. Its mechanism of action involves inhibition of certain kinases involved in cell signaling pathways, and it has been found to have a number of biochemical and physiological effects. While there are limitations to its use as a research tool, there are also several potential future directions for research on 5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride.

Synthesis Methods

The synthesis of 5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves several steps, including the reaction of 2-amino-6-methylbenzothiazole with 2-chloro-1-naphthol, followed by the reaction of the resulting product with 2,3-dichloroquinoxaline. The final step involves the reaction of the resulting compound with thioacetamide in the presence of a catalyst to yield 5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride.

Scientific Research Applications

5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been found to have potential applications in cancer treatment, particularly in the treatment of triple-negative breast cancer. Studies have shown that 5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride inhibits the growth and proliferation of cancer cells, and can also induce apoptosis (cell death) in cancer cells.

properties

IUPAC Name

5,6-dimethyl-N-naphthalen-1-ylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S.ClH/c1-11-12(2)22-18-16(11)17(19-10-20-18)21-15-9-5-7-13-6-3-4-8-14(13)15;/h3-10H,1-2H3,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERNRWJQEZBUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=CC4=CC=CC=C43)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-N-naphthalen-1-ylthieno[2,3-d]pyrimidin-4-amine;hydrochloride

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